香叶基磷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

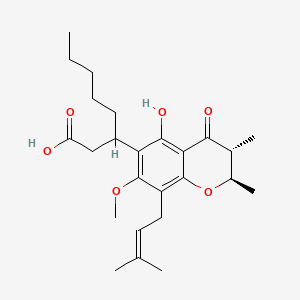

Geranyl pyrophosphate (GPP), also known as geranyl diphosphate (GDP), is the pyrophosphate ester of the terpenoid geraniol . Its salts are colorless and it is a precursor to many natural products .

Synthesis Analysis

GPP is an intermediate in the isoprenoid biosynthesis pathway that produces longer prenyl chains such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate as well as many terpenes . It can be prepared in the laboratory from geraniol . Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are condensed by geranyl pyrophosphate synthase to produce geranyl pyrophosphate (GPP) and pyrophosphate .

Molecular Structure Analysis

The molecular formula of Geranyl pyrophosphate is C10H17O7P2 . The members of the GGPPS family contained a large number of α-helices and random crimps, and all contained two aspartic acid-rich domains, DDxxxxD and DDxxD .

Chemical Reactions Analysis

Geraniol is produced via a chemical reaction involving FPP synthase and several other enzymes like NUDX1 hydrolase . A flower-like rose needs a lot of NUDX1 hydrolase to create a long-lasting scent. And this is only possible when there is enough geranyl diphosphate (GPP) around, which glues itself to NUDX1 hydrolase to propel it into action .

Physical And Chemical Properties Analysis

The molar mass of Geranyl pyrophosphate is 311.19 . Two proteins GhGGPPS7 (8.5) and GhGGPPS11 (9.68) showed isoelectric point more than 7, indicating that they were alkaline proteins, while all others showed isoelectric point below 7 indicating that they all were acidic proteins .

科学研究应用

环状单萜的酶促生物合成:香叶基焦磷酸水解,由 Mn2+ 和其他二价金属阳离子的盐催化,对于环状单萜的酶促生物合成很重要。这个过程涉及 C-O 键断裂,并产生类似于酸水解产物的化合物,但当存在金属离子时,环状烃更多 (Vial 等人,1981).

异戊二烯基转移酶抑制:由香叶基溴化物合成的香叶基 S-硫代二磷酸盐,作为法呢基二磷酸合酶酶的一个重要抑制剂。这对于异戊二烯基转移反应的研究具有启示 (Phan & Poulter,2000).

植物中的异构化研究:胡萝卜和薄荷的无细胞提取物可以催化香叶醇和香叶基磷酸向尼罗醇和尼利基磷酸的酶促反式-顺式异构化,这个过程需要黄素、硫醇或硫化物以及光。这个反应是可逆的,对于理解植物生物化学很重要 (Shine & Loomis,1974).

抗病毒研究:香叶基磷酸参与多异戊二烯基磷酸 (PPP) 的生物合成,在预防和治疗各种病毒感染方面显示出潜力。PPP 会干扰病毒蛋白的异戊二烯基化过程,从而抑制毒性病毒颗粒的形成 (Pronin 等人,2021).

单萜的合成:香叶基磷酸是单萜合成的前体。研究已经确定了挪威云杉等植物中不同类型的香叶基二磷酸合酶,它们对于单萜生物合成至关重要 (Schmidt & Gershenzon,2008).

树皮甲虫中的信息素生物合成:对树皮甲虫中香叶基二磷酸合酶的研究揭示了它在单萜信息素成分从头生物合成中的作用,这对于理解昆虫交流和行为至关重要 (Gilg 等人,2005).

荧光传感应用:己酰胺受体和香豆素磷酸盐在检测香叶基焦磷酸中的使用证明了在荧光传感中的潜在应用,尤其是在生化和医学研究中 (Chen 等人,2009).

安全和危害

属性

IUPAC Name |

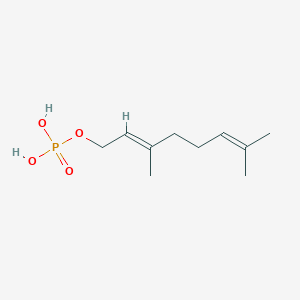

[(2E)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O4P/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13)/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOWJDCTFSWUMJ-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOP(=O)(O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COP(=O)(O)O)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dioxa-2-azatricyclo[4.3.0.03,7]nona-1(9),3-diene](/img/structure/B579056.png)

![1-Oxaspiro[2.8]undecane](/img/structure/B579059.png)

![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxamide](/img/structure/B579064.png)

![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)